molecular formula C12H18ClNO5 B13953564 Ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride CAS No. 73927-22-7

Ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride

Cat. No.: B13953564
CAS No.: 73927-22-7
M. Wt: 291.73 g/mol
InChI Key: QSLZVYRXVGFTKB-UHFFFAOYSA-N
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Description

Ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride: is a chemical compound with a complex structure that includes an ethanolamine backbone and a trimethoxybenzoate group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is often used in research settings due to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride typically involves the esterification of 3,4,5-trimethoxybenzoic acid with ethanolamine. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is used to study cellular processes and signaling pathways. Its ability to interact with various biomolecules makes it a valuable tool for investigating the mechanisms of action of different biological systems.

Medicine: In medicine, this compound has potential therapeutic applications. It is being explored for its anti-inflammatory and anticancer properties, making it a promising candidate for drug development.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its interaction with DNA and proteins can result in anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

    Ethanolamine: A simpler compound with similar functional groups but lacking the trimethoxybenzoate moiety.

    3,4,5-Trimethoxybenzoic acid: Shares the trimethoxybenzoate group but lacks the ethanolamine backbone.

    Diethanolamine: Contains two ethanolamine groups but lacks the trimethoxybenzoate moiety.

Uniqueness: Ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride is unique due to its combination of an ethanolamine backbone and a trimethoxybenzoate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Ethanol, 2-amino-, 3,4,5-trimethoxybenzoate hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the fields of antimalarial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and highlighting its mechanisms of action.

The synthesis of 2-amino-3,4,5-trimethoxybenzoic acid derivatives typically involves coupling reactions with substituted benzoic acids. The hydrochloride salt form enhances solubility and bioavailability. The compound can be synthesized through a series of steps involving the reaction of 2-amino ethanol and 3,4,5-trimethoxybenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .

Antimalarial Activity

Research has indicated that compounds similar to ethanol, 2-amino-, 3,4,5-trimethoxybenzoate exhibit significant antimalarial properties. For instance:

  • Mechanism : These compounds may induce the collapse of the mitochondrial membrane potential in malaria parasites, leading to cell death .
  • In Vivo Studies : In animal models infected with malaria, certain derivatives demonstrated moderate efficacy in reducing parasitemia levels .

Anticancer Activity

The anticancer potential of this compound has been evaluated across various cancer cell lines:

  • Cytotoxicity : In vitro assays have shown that ethanol, 2-amino-, 3,4,5-trimethoxybenzoate has low cytotoxic effects on non-cancerous human cell lines while exhibiting selective toxicity towards cancerous cells. For example, IC50 values were determined for several cancer cell lines using metabolic assays .
  • Cell Cycle Analysis : Treatment with this compound resulted in cell cycle arrest at the G2/M phase in sensitive cancer cells, indicating its potential as an anticancer agent .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for understanding the pharmacokinetics of any therapeutic agent:

  • Lipophilicity : The compound exhibits moderate lipophilicity which may influence its absorption and distribution in biological systems .
  • Toxicity Predictions : Preliminary ADMET analysis suggests low toxicity levels and favorable bioavailability characteristics for this compound .

Case Studies

Several studies have documented the biological effects of ethanol, 2-amino-, 3,4,5-trimethoxybenzoate:

  • Antimalarial Efficacy :
    • A study demonstrated that derivatives of this compound significantly inhibited the growth of Plasmodium falciparum in vitro .
    • Animal trials showed a reduction in parasitemia when treated with synthesized derivatives.
  • Anticancer Potential :
    • In a comparative study against multiple cancer cell lines (A549 lung carcinoma and HCT116 colon carcinoma), compounds derived from this structure exhibited selective cytotoxicity with IC50 values ranging from 10 to 30 µM .
    • Mechanistic studies indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimalarialInduces mitochondrial membrane collapse; reduces parasitemia
CytotoxicitySelective toxicity towards cancer cells; low effects on non-cancerous cells
Cell Cycle ArrestG2/M phase arrest in cancer cells
ADMET ProfileModerate lipophilicity; low toxicity predictions

Properties

CAS No.

73927-22-7

Molecular Formula

C12H18ClNO5

Molecular Weight

291.73 g/mol

IUPAC Name

2-aminoethyl 3,4,5-trimethoxybenzoate;hydrochloride

InChI

InChI=1S/C12H17NO5.ClH/c1-15-9-6-8(12(14)18-5-4-13)7-10(16-2)11(9)17-3;/h6-7H,4-5,13H2,1-3H3;1H

InChI Key

QSLZVYRXVGFTKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCN.Cl

Origin of Product

United States

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